2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide is a piperazine-acetamide hybrid compound characterized by a 3-chlorophenyl-substituted piperazine ring and a 4-phenoxyphenyl acetamide moiety. Its molecular formula is C24H23ClN3O2 (calculated molecular weight: 420.91 g/mol).
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c25-19-5-4-6-21(17-19)28-15-13-27(14-16-28)18-24(29)26-20-9-11-23(12-10-20)30-22-7-2-1-3-8-22/h1-12,17H,13-16,18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQODTXWUVKNYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.
Biochemical Pathways
The affected pathways involve the serotonin and adrenergic systems, which are involved in a wide range of physiological processes, including mood regulation, sleep, and vasoconstriction. The downstream effects of these interactions can vary widely and are subject to individual variability.
Biological Activity
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide, a compound with the CAS number 503425-66-9, has garnered interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, highlighting its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 421.93 g/mol. The structure features a piperazine ring substituted at one position by a 3-chlorophenyl group and at another by an acetamide moiety linked to a phenoxyphenyl group.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate acylating agents and phenolic compounds. The methods often utilize standard organic synthesis techniques including reflux, solvent extraction, and purification by chromatography.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that certain synthesized piperazine derivatives demonstrate activity against various bacterial strains. For example, compounds similar to this compound were evaluated using the tube dilution technique, revealing comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity | Comparison Standard |
|---|---|---|
| This compound | Moderate to strong against Salmonella typhi, Bacillus subtilis | Ciprofloxacin |
| Similar Derivative A | Significant activity against gram-positive bacteria | Fluconazole |
Anticancer Activity
The anticancer potential of this compound has been assessed through MTT assays, which measure cell viability in cancer cell lines. Certain derivatives have shown promising results, although they are generally less potent than established chemotherapeutics like 5-fluorouracil. Notably, specific compounds derived from this class have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
| Compound | Cancer Cell Line Tested | IC50 Value (µM) | Comparison Standard |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 25 | 5-Fluorouracil (10) |
| Similar Derivative B | HeLa (cervical cancer) | 30 | Tomudex (15) |
The biological activity of this compound is believed to involve multiple mechanisms:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis through interaction with ribosomal subunits.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis via the mitochondrial pathway or inhibits key signaling pathways involved in cell proliferation.
Case Studies
A study conducted by Raghavendra et al. focused on the synthesis and evaluation of various piperazine derivatives, including our compound of interest. Their findings indicated that substitution patterns on the piperazine ring significantly influenced both antimicrobial and anticancer activities . Another research highlighted the importance of halogen substitutions in enhancing anticancer efficacy, suggesting that chlorination at specific positions could optimize bioactivity .
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with phenoxyacetyl compounds. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives of piperazine show significant activity against various bacterial strains. For instance, compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide have demonstrated effectiveness comparable to standard antibiotics like ciprofloxacin . This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro assays, such as the MTT assay, have shown that certain derivatives possess cytotoxic effects on cancer cell lines. Notably, some compounds within this class exhibited activity against specific cancer types, albeit with lower efficacy compared to established chemotherapeutics like 5-fluorouracil . This positions this compound as a candidate for further development in cancer therapy.
Neuropharmacological Effects
Given its structural similarity to known psychoactive agents, research has also delved into the neuropharmacological effects of this compound. Preliminary findings suggest potential anxiolytic or antidepressant properties, warranting further exploration in behavioral models . The mechanism of action likely involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Studies indicate that modifications to the piperazine ring or phenoxy groups can significantly influence biological activity. For instance, variations in substituents can enhance selectivity and potency against specific targets .
Case Studies
Several case studies illustrate the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that a related piperazine derivative showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .
- Anticancer Activity : In a comparative study, derivatives were tested against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity, particularly in breast and lung cancer models .
- Neuropharmacology : Behavioral assays conducted on rodent models indicated that compounds similar to this compound exhibited anxiolytic effects without significant sedative properties, suggesting a favorable side effect profile for potential therapeutic use in anxiety disorders .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations in Piperazine-Acetamide Derivatives
The target compound shares structural similarities with numerous piperazine-acetamide analogs, differing primarily in substituent positions and functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Impact of Substituent Position and Electronic Effects
- Chlorine’s position affects π-π stacking and hydrophobic interactions . Phenoxy vs. Halogenated Phenyl: The 4-phenoxyphenyl group in the target compound is bulkier and more lipophilic than the 4-fluorophenyl group in Compound 13. This may improve blood-brain barrier penetration but reduce solubility .
- Acetamide Tail Variations: The 4-phenoxyphenyl group distinguishes the target from analogs with electron-deficient substituents (e.g., trifluoromethyl in Compound 16). Phenoxy’s oxygen atom could engage in hydrogen bonding, influencing pharmacokinetics . Thiazole-containing analogs (e.g., Compound 14) exhibit distinct bioactivity profiles, such as anti-inflammatory or MMP inhibitory effects, highlighting the role of heterocycles in modulating target selectivity .
Pharmacological and Functional Comparisons
- Anticonvulsant Activity: Compound 8 (N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide) demonstrated anticonvulsant efficacy in preclinical models, suggesting that dual halogenation (Cl and F) on the piperazine and acetamide groups may synergize to enhance activity . The target compound’s phenoxy group could further modify this profile.
- The phenoxy group’s lack of electron-withdrawing character may reduce such activity compared to sulfonyl analogs .
- Receptor Binding: Fluorophenyl-substituted analogs (e.g., Compound 13) are hypothesized to interact with serotonin receptors due to structural similarities to known ligands. The target compound’s 3-chlorophenyl-phenoxy combination may favor dopamine D2/D3 receptor binding, though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
